(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate

Chiral chromatography Enantiomeric purity Method validation

Ensuring enantiomeric purity in clopidogrel synthesis and ANDA impurity profiling requires the precise (S)-enantiomer free base. Substitution with the (R)-enantiomer or hydrochloride salt compromises chiral purity assays and synthesis outcomes. - The (S)-enantiomer is essential for the active clopidogrel pathway; the (R)-enantiomer is an inactive impurity controlled at ≤0.3%. - Achieves baseline resolution (Rs > 4.5) in validated amylose-based chiral LC methods with an LOQ of 0.05% for the undesired (R)-impurity. - Serves as the USP PAI and EP Impurity F reference standard, accepted for ANDA submissions and eliminating the need for extensive characterization.

Molecular Formula C15H16ClNO2S
Molecular Weight 309.8 g/mol
CAS No. 141109-20-8
Cat. No. B122243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate
CAS141109-20-8
Molecular FormulaC15H16ClNO2S
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2
InChIInChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3/t14-/m0/s1
InChIKeyPAOGEKGFTGONII-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Clopidogrel Intermediate and EP Impurity F Reference Standard


(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate (CAS 141109-20-8) is a chiral phenylglycine methyl ester derivative that serves as both the penultimate intermediate in the synthesis of the antiplatelet agent clopidogrel and as Clopidogrel EP Impurity F (open-ring form) [1]. This compound features a single stereogenic center with (S)-configuration, a 2-chlorophenyl substituent, and a thiophen-2-yl ethylamine side chain. It is supplied as a neat free base with a molecular weight of 309.81 g/mol (C₁₅H₁₆ClNO₂S) [2]. Its dual identity as a critical synthetic building block and a compendial impurity reference standard makes its precise stereochemical and chemical purity paramount for both drug substance manufacturing and analytical quality control workflows.

Chiral penultimate intermediate for clopidogrel synthesis
Compendial EP Impurity F / USP reference standard

Risks of Substituting Clopidogrel Chiral Intermediate and Impurity Standards


Substituting (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate with its (R)-enantiomer, racemic mixture, or a different salt form (e.g., hydrochloride) directly compromises the validity of chiral purity assays and the stereochemical outcome of clopidogrel synthesis. The (S)-enantiomer is the required antipode for the biologically active clopidogrel pathway, while the (R)-enantiomer is a known inactive impurity that must be controlled at trace levels [1]. Chiral chromatographic methods demonstrate baseline resolution (Rs > 4.5) between the two enantiomers, confirming their distinct physicochemical behavior and the necessity of enantiopure reference standards for accurate quantitation [1]. The free base form (CAS 141109-20-8) also exhibits different solubility, storage stability, and handling characteristics compared to its hydrochloride salt (CAS 141109-19-5), precluding direct interchange in analytical method development or synthetic protocols.

(R)-enantiomer or racemate
Invalidates chiral purity assays and stereochemical outcome; enantiopure (S)-form is required for clopidogrel intermediate control.
Hydrochloride salt (CAS 141109-19-5)
Different solubility and handling profile; free base avoids extra neutralization steps in synthetic protocols.
Other open-ring impurities
N-methyl impurity or oxidative derivative lack the official compendial designation, requiring separate reference standards.

Differentiation Evidence for Clopidogrel Intermediate Versus Analogs


Chiral Resolution: Baseline Separation from (R)-Enantiomer

The (S)-enantiomer of methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate is baseline-separated from its (R)-enantiomer on an amylose-based chiral stationary phase (ChiralPAK AD-H) with a resolution factor (Rs) of more than 4.5, using a mobile phase of hexane/isopropanol/diethylamine (90/10/0.1, v/v/v) [1]. This degree of separation far exceeds the Rs ≥ 1.5 threshold typically required for accurate quantitation, enabling reliable detection and quantification of the undesired (R)-impurity at low levels in bulk samples. In contrast, achiral reversed-phase methods cannot discriminate between the enantiomers at all, making the chiral stationary phase methodology essential for enantiomeric purity determination.

Chiral resolution vs (R)-enantiomer
Head-to-head
Rs > 4.5 (chiral) vs. Rs = 0 (achiral)
Supports baseline-separated enantiomeric purity control context.
ChiralPAK AD-H; hexane/isopropanol/DEA 90/10/0.1; 1.0 mL/min; 220 nm; 25°C.
Chiral chromatography Enantiomeric purity Method validation

Method Sensitivity for Trace (R)-Enantiomer Detection

The validated chiral LC method [1] established a limit of detection (LOD) for the (R)-enantiomer at 0.015% (w/w) relative to the (S)-enantiomer and a limit of quantitation (LOQ) at 0.05% (w/w), based on a signal-to-noise ratio of 3:1 and 10:1 respectively. These low detection thresholds are critical because the European Pharmacopoeia and USP monographs for clopidogrel bisulfate typically require control of the (R)-enantiomer impurity to below 0.3–0.5% . The method therefore provides more than sufficient sensitivity to monitor enantiomeric purity during synthesis and to certify the compound as a reference standard.

Trace (R)-impurity sensitivity
Reported
LOD 0.015% w/w; LOQ 0.05% w/w
LOQ 6–10× below typical pharmacopoeial limit (0.3–0.5%), enabling reliable impurity monitoring.
S/N 3:1 and 10:1; 1.0 mg/mL; 10 µL injection.
Limit of detection Limit of quantitation Trace impurity analysis

Free Base vs. Hydrochloride Salt Physical Properties

The target compound (CAS 141109-20-8) is the neat free base, whereas the most common alternative supply form is the hydrochloride salt (CAS 141109-19-5) [1]. The free base has a molecular weight of 309.81 g/mol and is typically a colorless to pale yellow oil or low-melting solid, while the hydrochloride salt (MW 346.27 g/mol) is a crystalline powder with a defined melting point . This difference in physical form affects solubility in organic solvents: the free base is freely soluble in medium-polarity organic solvents, whereas the hydrochloride salt requires more polar solvents or aqueous mixtures for dissolution. The free base is also the direct penultimate intermediate in clopidogrel synthesis, used without additional neutralization steps, while the hydrochloride salt must be free-based before further reaction [2].

Free base vs hydrochloride salt
Class-level
Free base MW 309.81; oil/low-melt solid; soluble in DCM, EtOAc
Selection context for synthetic route: free base avoids neutralization step.
HCl salt (MW 346.27) requires more polar solvents; different stability profile.
Salt selection Solubility Stability

Compendial Identity: USP/EP Impurity F Designation

This compound is specifically designated as Clopidogrel EP Impurity F (also known as Clopidogrel Open Ring Methyl Ester or Clopidogrel Thienylethyl Impurity) in the European Pharmacopoeia and is recognized as a related substance in USP monographs [1]. It is a specified, identified impurity with a defined acceptance criterion in clopidogrel bisulfate drug substance and drug product monographs. Competing open-ring impurities such as the N-methyl derivative (Clopidogrel Impurity C, CAS 1346605-15-9) or the oxidative impurity F derivative (CAS 1030894-82-6) are not the same chemical entity and require separate reference standards. The availability of the compound as a USP Pharmaceutical Analytical Impurity (PAI) further confirms its compendial status and suitability for use in ANDA regulatory filings globally .

Compendial identity
Compendial context
USP PAI / EP Impurity F (free base)
Supports compendial impurity profiling and method validation documentation.
Not interchangeable with N-methyl or oxidative impurity standards.
Pharmaceutical impurity Reference standard ANDAs

Applications in Analytical and Synthetic Workflows


Enantiomeric Purity Testing by Validated Chiral HPLC

The compound serves as the primary reference standard for determining enantiomeric purity of the clopidogrel penultimate intermediate by the validated amylose-based chiral LC method [1]. With a demonstrated resolution of >4.5 between the (S)- and (R)-enantiomers and an LOQ of 0.05% for the undesired (R)-impurity, this method can be directly implemented in quality control laboratories to certify intermediate batches before cyclization to clopidogrel. This application is critical for ensuring that the final active pharmaceutical ingredient meets the ≤0.3% (R)-enantiomer specification.

Reference Standard for ANDA Filings and Batch Release

As a USP Pharmaceutical Analytical Impurity (PAI) and EP Impurity F, the compound is the official reference material for use in impurity profiling during ANDA submissions . It can be employed in spiking studies to determine relative response factors, in system suitability testing for HPLC methods, and for identification and quantification of the open-ring impurity in clopidogrel bisulfate drug substance and tablet formulations. Its regulatory acceptance status eliminates the need for extensive characterization when used as a compendial standard.

Synthetic Intermediate in Clopidogrel Manufacturing

The free base form (CAS 141109-20-8) is the direct penultimate intermediate in the industrial synthesis of clopidogrel sulfate [2]. It is reacted with paraformaldehyde under acidic conditions to form the thieno[3,2-c]pyridine ring system of clopidogrel. Procurement of the (S)-enantiomer free base ensures that the correct stereochemistry is maintained without requiring additional chiral resolution steps after cyclization, thus maximizing yield and minimizing waste in large-scale manufacturing.

Application
Selection Property
Validation Focus
Enantiomeric purity testing
Chiral chromatographic resolution profile
Enantiomeric impurity quantification and method sensitivity review
Compendial impurity profiling
USP/EP official impurity designation
System suitability, relative response factor, and impurity identification context
Clopidogrel intermediate synthesis
Free base form (S)-enantiomer
Stereochemical control and synthetic yield without extra neutralization
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